CKIε Inhibition: Phenethyl Amide vs. Benzyl Amide Side Chain Potency
In EP1784409B1, a close structural analog—N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207057-44-0)—was profiled alongside the target compound. While the patent does not disclose absolute IC50 values for the phenethyl analog, it qualitatively ranks it as a more potent CKIε inhibitor than the benzyl congener, attributing this to enhanced hydrophobic packing of the extended phenethyl chain within the kinase ATP-binding pocket [1]. The longer, more flexible phenethyl side chain is proposed to enable a binding conformation that the rigid benzyl group cannot achieve.
| Evidence Dimension | CKIε inhibitory potency (relative) |
|---|---|
| Target Compound Data | Qualitatively described as 'more potent' than the benzyl analog |
| Comparator Or Baseline | N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207057-44-0), qualitatively lower potency |
| Quantified Difference | Not numerically quantified; difference inferred from SAR discussion in patent examples. |
| Conditions | In vitro CKIε enzyme inhibition assay (recombinant human CKIε, ATP concentration not specified) |
Why This Matters
For CKIε-targeted drug discovery, the phenethyl-substituted compound offers a distinct selectivity and potency profile compared to the benzyl analog, making it the preferred candidate for circadian rhythm modulation studies.
- [1] Aventisub LLC. (2005). Substituted thienopyrrole carboxylic acid amides, pyrrolothiazole carboxylic acid amides, and related analogs as inhibitors of casein kinase I epsilon. European Patent No. EP1784409B1. View Source
